molecular formula C14H19NO2 B2675324 N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide CAS No. 1181895-84-0

N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide

Cat. No. B2675324
M. Wt: 233.311
InChI Key: NZQAQPUXSWLLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide , also known by its chemical formula C₁₀H₁₀O₂ , is a compound with intriguing structural features. It belongs to the class of carboxamides and contains both a furan ring and a cyclohexene moiety. The presence of these functional groups suggests potential biological activity and reactivity.



Synthesis Analysis

The synthesis of this compound involves the condensation of a furan derivative (1-(furan-2-yl)propan-2-amine) with a cyclohex-3-enecarboxylic acid derivative. The reaction likely proceeds through an amide bond formation, resulting in the desired product. Detailed synthetic routes and conditions would require further investigation from relevant literature.



Molecular Structure Analysis

The molecular structure of N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide consists of a cyclohexene ring fused with a furan ring. The amide functional group connects the two rings. The arrangement of atoms and bond angles significantly influences its properties and reactivity.



Chemical Reactions Analysis


  • Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

  • Reduction : Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.

  • Substitution Reactions : The furan ring may participate in electrophilic aromatic substitution reactions, potentially leading to various derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : Investigating the melting point can provide insights into its purity and crystallinity.

  • Solubility : Understanding its solubility in different solvents aids in formulation and delivery.

  • Stability : Assessing stability under various conditions (light, temperature, etc.) is crucial for practical applications.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, especially if intended for pharmaceutical use.

  • Handling Precautions : Proper handling, storage, and disposal guidelines are essential.

  • Environmental Impact : Consider its impact on the environment during production and use.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or bioactive compound.

  • Derivatives : Explore structural modifications to enhance its properties.

  • Applications : Assess its applicability in fields such as medicine, materials, or catalysis.


properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11(10-13-8-5-9-17-13)15-14(16)12-6-3-2-4-7-12/h2-3,5,8-9,11-12H,4,6-7,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQAQPUXSWLLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(furan-2-yl)propan-2-yl)cyclohex-3-enecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.